molecular formula C14H14O3S B14444991 Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]- CAS No. 73015-42-6

Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]-

Cat. No.: B14444991
CAS No.: 73015-42-6
M. Wt: 262.33 g/mol
InChI Key: DMQXOMMIWIPUMZ-UHFFFAOYSA-N
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Description

Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]-: is an aromatic compound that features a benzene ring substituted with a methoxy group at the 1-position and a sulfonyl group attached to a 4-methylphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]- typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of benzene derivatives, where the benzene ring undergoes substitution with a sulfonyl group. The reaction conditions often include the use of sulfuric acid as a sulfonating agent under controlled temperature and pressure .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by sulfonation and methoxylation reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]- is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of sulfonyl groups on biological activity. It is also used in the development of new drugs and therapeutic agents .

Medicine: Its unique structure allows for the exploration of new pharmacophores .

Industry: In the industrial sector, Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methoxy group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]- is unique due to the presence of both methoxy and sulfonyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

CAS No.

73015-42-6

Molecular Formula

C14H14O3S

Molecular Weight

262.33 g/mol

IUPAC Name

1-methoxy-2-(4-methylphenyl)sulfonylbenzene

InChI

InChI=1S/C14H14O3S/c1-11-7-9-12(10-8-11)18(15,16)14-6-4-3-5-13(14)17-2/h3-10H,1-2H3

InChI Key

DMQXOMMIWIPUMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2OC

Origin of Product

United States

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